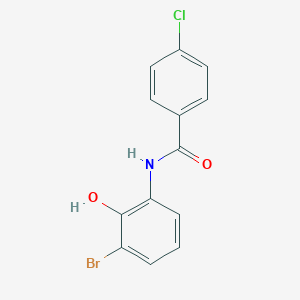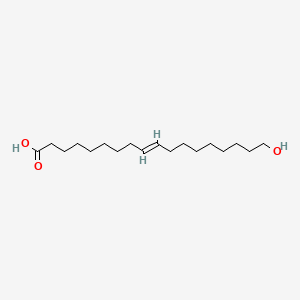
18-Hydroxyoctadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-hydroxyoctadec-9-enoic acid is a monocarboxylic acid with the molecular formula C18H34O3 It is a hydroxylated fatty acid, specifically an 18-carbon chain with a hydroxyl group at the 18th position and a double bond at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-hydroxyoctadec-9-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of oleic acid, a naturally occurring fatty acid. This process typically uses catalysts such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves the biotransformation of oleic acid using microbial enzymes. This method is advantageous due to its specificity and environmentally friendly nature. Microorganisms such as Pseudomonas species are commonly employed to catalyze the hydroxylation reaction, producing the desired compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
18-hydroxyoctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed under high pressure.
Substitution: Acid chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine (TEA) for esterification.
Major Products Formed
Oxidation: 18-oxo-octadec-9-enoic acid or 18-carboxy-octadec-9-enoic acid.
Reduction: 18-hydroxyoctadecanoic acid.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
18-hydroxyoctadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of 18-hydroxyoctadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group and double bond allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A non-hydroxylated analog with a similar carbon chain length and double bond position.
Ricinoleic Acid: Contains a hydroxyl group at the 12th position and a double bond at the 9th position.
Linoleic Acid: Has two double bonds at the 9th and 12th positions but lacks a hydroxyl group.
Uniqueness
18-hydroxyoctadec-9-enoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3329-38-2 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(E)-18-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-2,19H,3-17H2,(H,20,21)/b2-1+ |
InChI Key |
LQUHZVLTTWMBTO-OWOJBTEDSA-N |
Isomeric SMILES |
C(CCCCO)CCC/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
C(CCCCO)CCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


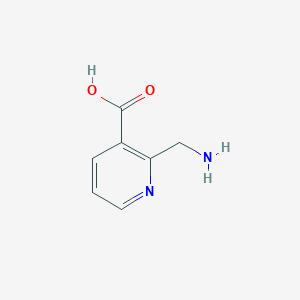
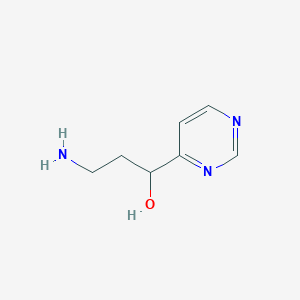
![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)
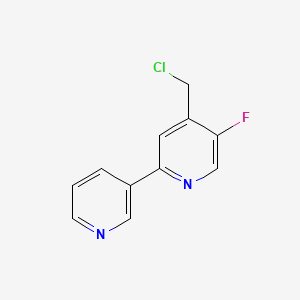

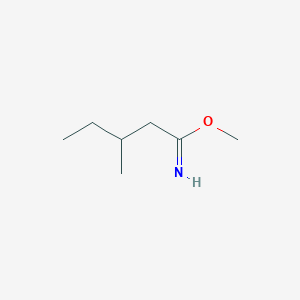
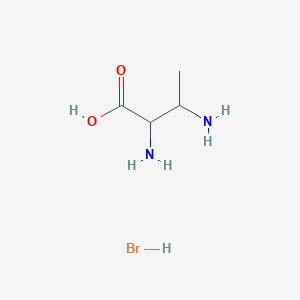
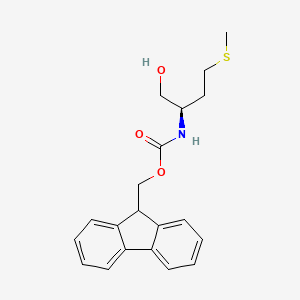
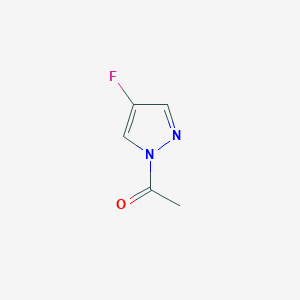
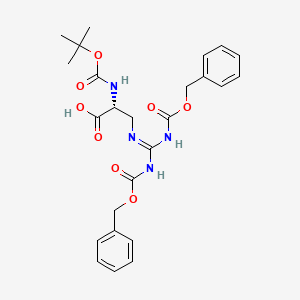
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
